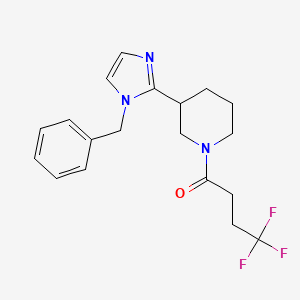

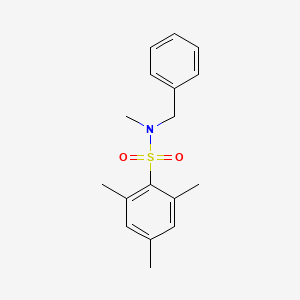

![molecular formula C18H20ClN5O2 B5555885 2-amino-N-[2-(3-chlorophenoxy)ethyl]-3-ethyl-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5555885.png)

2-amino-N-[2-(3-chlorophenoxy)ethyl]-3-ethyl-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives involves multi-step organic reactions, including cyclization, halogenation, and amidation. For instance, the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines involves tosylation, treatment with acetamides, and the use of a Horner−Emmons reagent for incorporating methyl vinylcarboxamide, showcasing a stereospecific synthesis process (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of the imidazo[1,2-a]pyridine or imidazo[4,5-b]pyridine scaffold, which is crucial for their biological activity. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are commonly used for structural elucidation. For example, the crystal structure of a related compound was determined, providing insights into its conformation and the interactions within the crystal lattice (Hu et al., 2007).

科学的研究の応用

Synthesis and Chemical Behavior

Researchers have been exploring the synthesis and chemical behavior of imidazo[1,2-a]pyridine derivatives and related structures due to their potential biological activity. For instance, the convenient synthesis of novel pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines reveals the utility of these compounds as synthons for building fused triazines with expected biological activities (Zamora et al., 2004). Similarly, the synthesis of spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives highlights the interesting NMR spectral behavior in deuteriochloroform, indicating the potential for unique chemical properties and applications (Abe et al., 2010).

Biological Applications

Several studies have synthesized and evaluated the biological activities of imidazo[1,2-a]pyridine derivatives. For example, N-(2-Phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties were designed, synthesized, and showcased excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, positioning them as promising new anti-TB agents (Li et al., 2020). Another study on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives demonstrated moderate to good antituberculosis activity, highlighting the potential of these compounds in developing new therapeutics (Jadhav et al., 2016).

Advanced Materials and Chemical Reactions

Research into imidazo[1,2-a]pyridine derivatives extends beyond biological applications, touching on materials science and novel chemical reactions. The development of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers showcases the versatility of imidazo[1,2-a]pyridine derivatives in synthesizing materials with specific functional properties, including antimicrobial activity (Khalifa et al., 2015). Additionally, the exploration of electrochemical tandem sp3 (C–H) double amination for the synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines indicates the potential for these compounds in streamlining synthetic routes for complex heterocycles (Wang et al., 2022).

作用機序

While the specific mechanism of action for “2-amino-N-[2-(3-chlorophenoxy)ethyl]-3-ethyl-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide” is not available, imidazo[4,5-b]pyridines in general have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

将来の方向性

The future directions in the field of imidazo[4,5-b]pyridine derivatives involve the design and development of methods for the synthesis of functional derivatives of imidazo[4,5-b]pyridines and pyridopyrazines, which are prospective heterocyclic compounds for use in the search for new biologically active substances .

特性

IUPAC Name |

2-amino-N-[2-(3-chlorophenoxy)ethyl]-3-ethyl-N-methylimidazo[4,5-b]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O2/c1-3-24-16-15(22-18(24)20)9-12(11-21-16)17(25)23(2)7-8-26-14-6-4-5-13(19)10-14/h4-6,9-11H,3,7-8H2,1-2H3,(H2,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDQTXKFQIISTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=N2)C(=O)N(C)CCOC3=CC(=CC=C3)Cl)N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[2-(3-chlorophenoxy)ethyl]-3-ethyl-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5555810.png)

![ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate](/img/structure/B5555818.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxamide dihydrochloride](/img/structure/B5555821.png)

![{1-(3,4-dimethoxyphenyl)-3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}amine dihydrochloride](/img/structure/B5555851.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5555858.png)

![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5555880.png)

![2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5555891.png)

![4-(1-azepanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5555917.png)